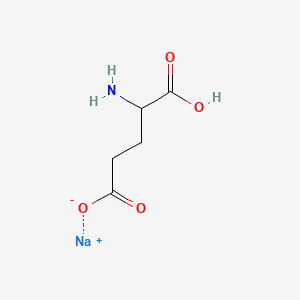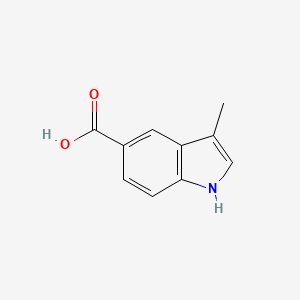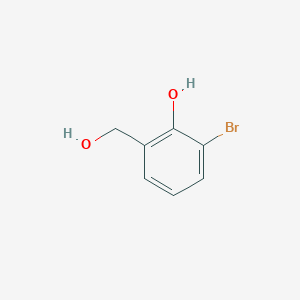
Peptide histidine isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptide histidine isoleucine (PHI) is an endogenous brain-gut peptide that activates VPAC2 receptors . It exhibits anorexigenic activity in vivo, decreasing feeding behavior in an oxytocin-mediated manner . PHI also decreases caspase 3 activity and increases glutamate transporter (GLT-1a) activity in vitro .
Synthesis Analysis
PHI, peptide histidine valine (PHV), and vasoactive intestinal polypeptide (VIP) are cosynthesized from the same precursor and share high levels of structural similarities with overlapping biological functions . The first PHI/PHV receptor was isolated and characterized in goldfish .
Molecular Structure Analysis
PHI, PHV, and VIP are cosynthesized from the same precursor and share high levels of structural similarities with overlapping biological functions . They are members of the pituitary adenylate cyclase-activating polypeptide (PACAP)/glucagon family .
Chemical Reactions Analysis
The solubility of 15 amino acids and 18 peptides, including PHI, was successfully modeled using the equation of state PC-SAFT that used recently determined melting properties of the amino acids and peptides as input data .
Physical And Chemical Properties Analysis
The solubilities of 20 proteinogenic amino acids and 21 peptides in aqueous 2-propanol solutions were gravimetrically determined . The anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction .
科学的研究の応用
Receptor Identification and Characterization
Peptide PHI: has been identified to interact with specific receptors in the body. A study isolated and characterized the first PHI/PHV receptor in goldfish, which could be activated by human PHI . This receptor is expressed in the intestine, brain, and gall bladder, suggesting a role in the regulation of pituitary function .
Neuroblastoma Cell Proliferation
PHI has been shown to have differential effects on the proliferation of neuroblastoma cells. It can inhibit proliferation at low concentrations, indicating a potential therapeutic application for certain types of cancer . The action of PHI is mediated by changes in the activity of the MAP kinase pathway, independent of protein kinase A or C .
Gastrointestinal Function
Research has demonstrated that PHI can significantly inhibit the net absorption of water, sodium, potassium, and bicarbonate, and induce a net secretion of chloride in the gastrointestinal tract . This suggests a potential application in treating conditions related to electrolyte imbalance.
Fluid and Electrolyte Transport
PHI affects fluid and electrolyte transport in the intestines. It has been studied for its effects on jejunal, ileal, and colonic fluid and electrolyte transport, showing that it has sequence homologies with other peptides like VIP, secretin, glucagon, and GIP .
Non-Adrenergic Non-Cholinergic (NANC) Relaxation
The role of PHI as a neurotransmitter in the inhibitory motor neurons has been investigated, particularly its physiological role in NANC relaxation of the rat gastric fundus . This could have implications for understanding and treating gastrointestinal motility disorders.
Endocrinological Implications
PHI is cosynthesized with other peptides such as vasoactive intestinal polypeptide (VIP) and shares structural similarities and overlapping biological functions. It plays a role in the regulation of pituitary function, suggesting endocrinological applications .
作用機序
PHI strongly attenuated the slow intrathalamic rhythmic activity. Using intracellular recording techniques, it was found that PHI selectively depolarized thalamic relay neurons via an enhancement of the hyperpolarization-activated mixed cation current, Ih . The actions of PHI were occluded by VIP and dopamine, indicating these modulators converge onto a common mechanism .
Safety and Hazards
将来の方向性
The multifaceted nature of antimicrobial peptides, including PHI, has led to current synthetic chemistry approaches and future directions . The studies demonstrate potent regulatory actions of PACAP, PHI, and VIP on neuroblastoma cell proliferation which appear to be mediated by multiple subsets of receptors which differentially couple to MAP kinase and PKA signaling pathways .
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H216N36O41/c1-18-72(14)109(111(141)189)171-128(206)92(51-70(10)11)161-132(210)100(63-175)166-121(199)87(41-43-105(183)184)155-122(200)89(48-67(4)5)160-125(203)93(53-77-32-36-80(178)37-33-77)162-118(196)84(30-23-25-45-138)153-117(195)83(29-22-24-44-137)152-112(190)74(16)150-130(208)98(61-173)167-124(202)91(50-69(8)9)159-120(198)86(40-42-102(140)180)151-103(181)59-146-115(193)88(47-66(2)3)157-123(201)90(49-68(6)7)158-119(197)85(31-26-46-145-136(142)143)154-131(209)99(62-174)168-126(204)94(54-78-34-38-81(179)39-35-78)163-127(205)97(57-107(187)188)164-133(211)101(64-176)169-135(213)110(75(17)177)172-129(207)95(52-76-27-20-19-21-28-76)165-134(212)108(71(12)13)170-104(182)60-147-116(194)96(56-106(185)186)156-113(191)73(15)149-114(192)82(139)55-79-58-144-65-148-79/h19-21,27-28,32-39,58,65-75,82-101,108-110,173-179H,18,22-26,29-31,40-57,59-64,137-139H2,1-17H3,(H2,140,180)(H2,141,189)(H,144,148)(H,146,193)(H,147,194)(H,149,192)(H,150,208)(H,151,181)(H,152,190)(H,153,195)(H,154,209)(H,155,200)(H,156,191)(H,157,201)(H,158,197)(H,159,198)(H,160,203)(H,161,210)(H,162,196)(H,163,205)(H,164,211)(H,165,212)(H,166,199)(H,167,202)(H,168,204)(H,169,213)(H,170,182)(H,171,206)(H,172,207)(H,183,184)(H,185,186)(H,187,188)(H4,142,143,145)/t72-,73-,74-,75+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAKZYXFPNRMLP-RMYDINGBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H216N36O41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3011.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Peptide histidine isoleucine | |
CAS RN |
96849-38-6 |
Source


|
| Record name | Peptide histidine isoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096849386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)


![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)








